molecular formula C12H11N B13134048 2-Methyl-6-vinylquinoline

2-Methyl-6-vinylquinoline

Cat. No.: B13134048
M. Wt: 169.22 g/mol
InChI Key: NCJODDFKAZRQLO-UHFFFAOYSA-N
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Description

2-Methyl-6-vinylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with a methyl group at the second position and a vinyl group at the sixth position. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-vinylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions to yield the quinoline derivative .

Industrial Production Methods: Industrial production of this compound often involves the use of transition metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed to introduce the vinyl group at the sixth position of the quinoline ring . These methods are favored for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-vinylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-6-vinylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-vinylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline core allows it to intercalate with DNA, disrupting DNA replication and transcription processes. Additionally, the vinyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar core structure but without the methyl and vinyl substitutions.

    2-Methylquinoline: Similar to 2-Methyl-6-vinylquinoline but lacks the vinyl group.

    6-Vinylquinoline: Similar to this compound but lacks the methyl group.

Uniqueness: this compound is unique due to the presence of both the methyl and vinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

6-ethenyl-2-methylquinoline

InChI

InChI=1S/C12H11N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h3-8H,1H2,2H3

InChI Key

NCJODDFKAZRQLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C=C

Origin of Product

United States

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